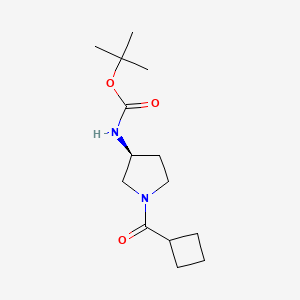

(S)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid . The structure suggests that it might have applications in medicinal chemistry or as a building block in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates can generally be synthesized through the reaction of alcohols with isocyanates . Pyrrolidines, a type of cyclic amine present in the compound, can be synthesized through various methods, including the cyclization of primary amines with diols .Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbamate group, which consists of a carbonyl (C=O) group attached to an alkyl group and an amino group .Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of reactions. They can react with amines to form ureas, and with alcohols to form esters . Pyrrolidines can undergo reactions at the nitrogen atom, such as alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen

Process Development and Synthesis

A study by Wenjie Li et al. (2012) described a practical and scalable synthesis of a related compound, highlighting the utility of the Kulinkovich–Szymoniak cyclopropanation in the synthesis of complex organic molecules. This method provides efficient access to compounds with potential pharmaceutical applications, demonstrating the versatility of tert-butyl carbamate derivatives in organic synthesis Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate.

Structural Analysis and Properties

P. Baillargeon et al. (2014) investigated the hydrogen bonding and structural properties of a compound closely related to (S)-tert-Butyl 1-(cyclobutanecarbonyl)pyrrolidin-3-ylcarbamate. Their research provided insights into the orientation of carbamate and amide groups and their effects on the molecule's dipole moment, demonstrating the importance of structural analysis in understanding the properties of organic compounds Hydrogen Bonds between Acidic Protons from Alkynes (C–H···O) and Amides (N–H···O) and Carbonyl Oxygen Atoms as Acceptor Partners.

Novel Synthesis Routes

E. Rossi et al. (2007) explored divergent and solvent-dependent reactions, providing a foundation for the synthesis of novel compounds. Their work underscores the importance of understanding reaction mechanisms and solvent effects in the development of new synthetic routes, potentially applicable to derivatives of this compound Divergent and solvent dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines.

Application in Peptide Deformylase Inhibitors

D. Chen et al. (2004) identified VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, through an integrated combinatorial and medicinal chemistry approach. This compound, related to this compound, is a potent peptide deformylase inhibitor with significant antibacterial activity, showcasing the potential pharmaceutical applications of tert-butyl carbamate derivatives Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-1-(cyclobutanecarbonyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-7-8-16(9-11)12(17)10-5-4-6-10/h10-11H,4-9H2,1-3H3,(H,15,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLULMRXPOJJYGH-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2656963.png)

![2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2656967.png)

![2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2656974.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2656976.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2656978.png)